molecular formula C23H23NO4 B5027125 Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B5027125
M. Wt: 377.4 g/mol
InChI Key: WRWOOOCCRXVVEF-DEDYPNTBSA-N
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Description

Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, methoxyphenyl, and dimethylphenyl groups

Preparation Methods

The synthesis of Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester group, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and compounds with methoxyphenyl and dimethylphenyl groups. Compared to these compounds, Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-14-6-9-18(12-15(14)2)24-16(3)21(23(26)28-5)22(25)20(24)13-17-7-10-19(27-4)11-8-17/h6-13H,1-5H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWOOOCCRXVVEF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=O)C2=CC3=CC=C(C=C3)OC)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N\2C(=C(C(=O)/C2=C\C3=CC=C(C=C3)OC)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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